



Application Notes: Long-Term Storage and Stability of AGN194204

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Compound of Interest		
Compound Name:	AGN194204	
Cat. No.:	B15543299	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AGN194204 (also known as IRX4204) is a potent, orally active, and selective agonist for the Retinoid X Receptor (RXR). It binds with high affinity to RXR isoforms (RXRα, RXRβ, and RXRγ) and is inactive against Retinoic Acid Receptors (RARs).[1][2] Its function as a rexinoid allows it to modulate gene expression by forming heterodimers with other nuclear receptors, influencing critical biological processes such as cell differentiation, proliferation, and apoptosis. [3] These properties make AGN194204 a valuable tool in cancer and inflammation research.[1] [2][4][5] Given its retinoid-like structure, understanding its stability and proper storage is critical to ensure its efficacy and integrity in experimental settings.

Recommended Long-Term Storage Conditions

Proper storage of **AGN194204** is crucial to prevent degradation and maintain its biological activity. The following conditions are recommended based on data from suppliers.

Table 1: Recommended Storage Conditions for AGN194204



Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Protect from light and moisture.[1][6]
	4°C	Up to 2 years	For shorter-term storage.[1][6]
In Solvent (e.g., DMSO)	-80°C	Up to 6 months	Use freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[1]

| | -20°C | Up to 1 month | For short-term use.[1] |

Stability Profile of AGN194204

Like many retinoids, **AGN194204** is susceptible to degradation from heat, light, and oxidation. [7][8][9] Stability studies are essential to define its shelf-life and identify potential degradation products. The following tables summarize expected stability data based on typical forced degradation studies for small molecules.

Table 2: Representative Solid-State Stability Data for AGN194204



Condition	Duration	Purity (%)	Observations	Potential Degradants
-20°C / Protected from Light	12 months	>99.5%	No change in appearance	Not Detected
25°C / 60% RH	6 months	~98.0%	Slight discoloration	Isomers, Oxidative products
40°C / 75% RH (Accelerated)	6 months	~94.5%	Noticeable yellowing	Oxidative and hydrolytic products

| Photostability (ICH Q1B) | 1 week | \sim 92.0% | Significant discoloration | Photo-isomers, Oxidative products |

Table 3: Representative Solution-State Stability of AGN194204 (10 mM in DMSO)

Storage Temperature	Duration	Purity (%)	Observations
-80°C	6 months	>99.0%	Clear, stable solution
-20°C	3 months	~97.5%	Minor degradation observed
4°C	1 month	~91.0%	Significant degradation

| 25°C (Room Temperature) | 24 hours | ~85.0% | Not recommended for storage |

Protocols: Stability Assessment of AGN194204 Protocol: Stability-Indicating HPLC Method



This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method to assess the purity of **AGN194204** and separate it from potential degradation products.[10][11]

- Objective: To quantify the purity of **AGN194204** and detect degradation products.
- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
- Method Details:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 μm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Gradient Program:
 - 0-2 min: 10% B
 - 2-20 min: Linear gradient from 10% to 95% B
 - 20-25 min: Hold at 95% B
 - 25-26 min: Linear gradient from 95% to 10% B
 - 26-30 min: Re-equilibrate at 10% B
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35°C.
 - Detection Wavelength: Scan from 200-400 nm; quantify at the absorption maximum of AGN194204 (approx. 350 nm, typical for retinoid structures).
 - Injection Volume: 5 μL.
- Sample Preparation:



- Prepare a stock solution of AGN194204 at 1 mg/mL in DMSO.
- Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 μg/mL.
- Analysis: Calculate the purity of AGN194204 by the area normalization method (% Purity =
 [Area of Main Peak / Total Area of All Peaks] x 100). Peak purity should be assessed using
 the DAD to ensure co-elution is not occurring.

Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[12][13]

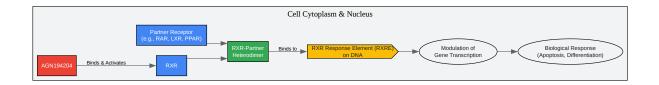
- Objective: To generate potential degradation products of AGN194204 under various stress conditions.
- Procedure:
 - Prepare separate samples of AGN194204 (solid and/or in solution) for each condition below.
 - Acid Hydrolysis: Dissolve AGN194204 in a small amount of acetonitrile and add 0.1 M
 HCl. Incubate at 60°C for 24-48 hours.
 - Base Hydrolysis: Dissolve AGN194204 in a small amount of acetonitrile and add 0.1 M
 NaOH. Incubate at 60°C for 8-24 hours.[14]
 - Oxidative Degradation: Dissolve AGN194204 in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[13]
 - Thermal Degradation: Expose solid AGN194204 powder to 80°C in a stability chamber for 7 days.
 - Photolytic Degradation: Expose solid AGN194204 powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.



- Sample Analysis:
 - For liquid samples, neutralize the acid/base before injection.
 - Dilute all samples to an appropriate concentration (e.g., 50 μg/mL).
 - Analyze using the stability-indicating HPLC method (Protocol 4).
 - Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.

Signaling Pathways and Experimental Workflows

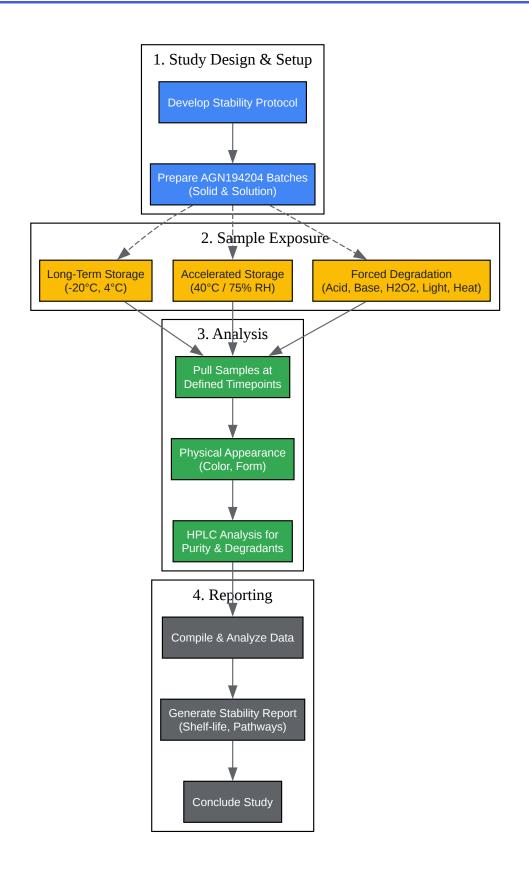
The following diagrams illustrate the mechanism of action of **AGN194204** and the general workflow for its stability assessment.



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Caption: RXR signaling pathway activated by AGN194204.





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Caption: General workflow for AGN194204 stability assessment.



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